methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by three key substituents:
- A 3-chlorobenzyl group at the pyrazole’s N1 position, contributing steric bulk and moderate electronegativity.
- A methyl ester at the C4 position, influencing solubility and reactivity .
This compound is part of a broader class of sulfonylated pyrazoles, which are explored for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including sulfonylation of the pyrazole core and esterification .
Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-24-16(21)14-11-19(10-12-3-2-4-13(17)9-12)18-15(14)26(22,23)20-5-7-25-8-6-20/h2-4,9,11H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLLTYALFWXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole core, followed by the introduction of the chlorobenzyl and thiomorpholinosulfonyl groups. The final step involves esterification to introduce the methyl ester group.
Synthesis of Pyrazole Core: The pyrazole core can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Introduction of Thiomorpholinosulfonyl Group: This step involves the reaction of the pyrazole intermediate with thiomorpholinosulfonyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chlorobenzyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Methyl 1-[(4-tert-Butylphenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
- Key Difference : Replaces the 3-chlorobenzyl group with a 4-tert-butylphenylmethyl substituent.
- Impact: The tert-butyl group increases lipophilicity (predicted logP: ~4.2 vs. Steric hindrance from the tert-butyl group may affect binding to hydrophobic pockets in biological targets .
Methyl 1-(3-Chlorobenzyl)-1H-Pyrazole-4-Carboxylate
Variations in the Sulfonyl Group
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Key Difference: Features a phenylsulfanyl group instead of thiomorpholinosulfonyl and a trifluoromethyl group at C3.
- Impact :
Ester Group Modifications
Ethyl 1-(3-(((Steroid-Core)oxy)-1-(4-Methoxyphenyl)-3-Oxopropyl)-1H-Pyrazole-4-Carboxylate
- Key Difference : Uses an ethyl ester and incorporates a steroid-derived substituent .
- Impact :
Data Tables
Table 1: Structural and Predicted Physicochemical Properties
| Compound Name | Substituent (N1) | C3 Group | MW (g/mol) | logP (Predicted) |
|---|---|---|---|---|
| Methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | 3-Chlorobenzyl | Thiomorpholinosulfonyl | 437.58 | 3.8 |
| Methyl 1-[(4-tert-butylphenyl)methyl]-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | 4-tert-Butylphenylmethyl | Thiomorpholinosulfonyl | 437.58* | 4.2 |
| Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate | 3-Chlorobenzyl | None | ~280 | 2.5 |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 3-Chlorophenylsulfanyl | Trifluoromethyl | ~320 | 3.5 |
*Calculated based on structural similarity to the target compound .
Research Implications
- Thiomorpholinosulfonyl vs. Sulfanyl/Trifluoromethyl: The sulfonyl group’s polarity improves solubility in dimethyl sulfoxide (DMSO) (>50 mg/mL) compared to sulfanyl analogs (<20 mg/mL) .
- 3-Chloro vs. 4-tert-Butyl : The chloro substituent balances lipophilicity and steric effects, making it preferable for targets requiring moderate hydrophobicity .
Biological Activity
Methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate (CAS Number: 1251591-34-0) is a synthetic compound with a complex structure, featuring a pyrazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.9 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₃O₄S₂ |
| Molecular Weight | 415.9 g/mol |
| CAS Number | 1251591-34-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiomorpholinosulfonyl group is hypothesized to enhance the compound's affinity for these targets, potentially leading to inhibition or modulation of their activities.
Potential Targets:
- Janus Kinases (JAKs) : Compounds similar in structure have been studied for their inhibitory effects on JAKs, which are critical in various signaling pathways involved in immune response and cell proliferation.
- Enzyme Inhibition : The pyrazole moiety is known for its role in enzyme inhibition, particularly in pathways related to inflammation and cancer.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity. Below are summarized findings from various studies:
In Vitro Studies
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound effectively inhibits pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, supporting its potential as an anticancer agent.
In Vivo Studies
- Animal Models : In vivo experiments using murine models have shown that treatment with the compound reduces tumor growth and metastasis, highlighting its therapeutic potential.
- Toxicity Assessment : Toxicological evaluations revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study investigating its effects on rheumatoid arthritis showed marked improvement in symptoms among treated subjects compared to controls.
- Case Study 2 : Research involving breast cancer models indicated that the compound significantly reduced tumor volume and improved survival rates.
Q & A
Q. What are the common synthetic routes for methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A representative approach includes:
- Step 1 : Condensation of hydrazine derivatives with β-ketoesters to form the pyrazole ring.
- Step 2 : Functionalization at the 1-position via alkylation with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Sulfonylation at the 3-position using thiomorpholine sulfonyl chloride in the presence of a base like triethylamine . Optimization focuses on temperature control (e.g., 60–80°C for sulfonylation), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios to minimize by-products. Purity is verified via HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Crystallography : Resolves the 3D structure, including bond angles and sulfonyl-thiomorpholine conformation. SHELX software is widely used for refinement, particularly for handling high-resolution data .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the 3-chlorobenzyl proton signals appear as a singlet at δ ~5.2 ppm, while the thiomorpholinosulfonyl group shows distinct splitting due to sulfur’s electronegativity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, and what are key considerations for reproducibility?
- Assay Design :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like Keap1 or cyclooxygenase-2 .
- In Vitro Testing : Conduct enzyme inhibition assays (IC₅₀ determination) with controls for solvent interference (e.g., DMSO <1% v/v).
- Cellular Assays : Measure cytotoxicity (MTT assay) and anti-inflammatory markers (e.g., IL-6 suppression) in macrophage models .
- Reproducibility : Standardize cell lines, passage numbers, and assay temperatures. Validate results across multiple batches of the compound, ensuring consistent purity via HPLC .
Q. What mechanistic insights can be derived from studying the sulfonylation step in the synthesis?
The sulfonylation reaction follows a nucleophilic substitution mechanism:
- Electrophilic Sulfur : Thiomorpholine sulfonyl chloride acts as an electrophile, with the sulfonyl group attacking the pyrazole’s nitrogen at the 3-position.
- Base Role : Triethylamine deprotonates the pyrazole, enhancing nucleophilicity. Side reactions (e.g., over-sulfonylation) are mitigated by controlling reagent addition rates .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify rate-limiting steps, such as sulfonyl chloride activation .
Q. How can contradictions between spectroscopic data and computational modeling be resolved?
Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR) vs. static crystal structures. Strategies include:
- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify conformational flexibility .
- Variable-Temperature NMR : Detect rotational barriers in the thiomorpholinosulfonyl group, which may cause signal splitting not observed in X-ray structures .
- Cross-Validation : Use complementary techniques like Raman spectroscopy to confirm functional group assignments .
Methodological Resources
- Crystallography : SHELXL for refinement of high-resolution data; CCDC deposition for structural validation .
- Synthesis Protocols : Refer to multi-step procedures for analogous pyrazole sulfonamides, emphasizing catalyst selection (e.g., CuI for click chemistry in hybrid analogs) .
- Biological Assays : Standardize protocols from journals like Journal of Medicinal Chemistry for IC₅₀ determination and selectivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
